molecular formula C6H6F3N3S2 B2704223 5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 145070-01-5

5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No. B2704223
CAS RN: 145070-01-5
M. Wt: 241.25
InChI Key: JPARHDLWVVBFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 145070-01-5 . Its molecular weight is 242.27 . The IUPAC name for this compound is 5-((3,4,4-trifluorobut-3-en-1-yl)thio)-1H-1lambda3,3,4-thiadiazol-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3N3S2/c7-3(4(8)9)1-2-13-6-12-11-5(10)14-6/h14H,1-2H2,(H2,10,11) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.27 . It’s recommended to be stored at a temperature of 28°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 1,3,4-thiadiazoles reveal their potential in various fields. For instance, the study of ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core demonstrates the application of these compounds in crystal engineering of organometallic materials, suggesting a pathway for developing new materials with potential utility in electronics and catalysis (Ardan et al., 2017).

Biological Activities

1,3,4-Thiadiazoles show a broad spectrum of biological activities. For example, a series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. One compound, in particular, exhibited notable activities with IC50 values ranging from 0.04 to 23.6 µM, indicating the potential for developing new anticancer agents (Shi et al., 2013).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives. One research highlighted the synthesis of novel triazinone derivatives showing both larvicidal and antimicrobial activities, suggesting their utility in developing new agents for controlling mosquito populations and combating infectious diseases (Kumara et al., 2015).

Antiviral Activities

The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown that some derivatives possess anti-tobacco mosaic virus activity, indicating the potential for these compounds to serve as leads for developing new antiviral agents (Chen et al., 2010).

Material Science Applications

The design and synthesis of star-shaped single-polymer systems with simultaneous RGB emission, incorporating thiadiazole units, demonstrate the versatility of 1,3,4-thiadiazoles in materials science. These compounds can be utilized to achieve saturated white electroluminescence and amplified spontaneous emission, paving the way for advanced applications in optoelectronic devices (Liu et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation. More specific safety and hazard information should be available in the SDS.

properties

IUPAC Name

5-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3S2/c7-3(4(8)9)1-2-13-6-12-11-5(10)14-6/h1-2H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARHDLWVVBFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NN=C(S1)N)C(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine

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